molecular formula C19H21N3S B11610280 1-(2,5-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea CAS No. 442569-94-0

1-(2,5-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea

Cat. No.: B11610280
CAS No.: 442569-94-0
M. Wt: 323.5 g/mol
InChI Key: DIWQOSQDPFLQIR-UHFFFAOYSA-N
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Description

1-(2,5-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a 2,5-dimethylphenyl group and an indole moiety, which are connected through a thiourea linkage. The presence of these functional groups suggests potential biological and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea typically involves the reaction of 2,5-dimethylaniline with 3-(2-bromoethyl)-1H-indole in the presence of thiourea. The reaction proceeds through nucleophilic substitution, where the thiourea acts as a nucleophile, attacking the bromoethyl group to form the desired thiourea linkage.

Reaction Conditions:

    Solvent: Common solvents include ethanol or methanol.

    Temperature: The reaction is usually carried out at reflux temperature.

    Catalysts: Sometimes, a base such as potassium carbonate is used to facilitate the reaction.

Industrial Production Methods

While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the laboratory synthesis for scale-up. This includes ensuring the availability of high-purity starting materials, optimizing reaction conditions for maximum yield, and implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

1-(2,5-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, while the thiourea group can form hydrogen bonds with enzymes or proteins, potentially inhibiting their activity. The exact pathways depend on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea
  • 1-(2,5-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]urea
  • 1-(2,5-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]guanidine

Comparison

Compared to similar compounds, 1-(2,5-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea is unique due to the specific positioning of the methyl groups on the phenyl ring and the presence of the thiourea linkage. These structural features can influence its reactivity and biological activity, making it distinct in its class.

Properties

CAS No.

442569-94-0

Molecular Formula

C19H21N3S

Molecular Weight

323.5 g/mol

IUPAC Name

1-(2,5-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea

InChI

InChI=1S/C19H21N3S/c1-13-7-8-14(2)18(11-13)22-19(23)20-10-9-15-12-21-17-6-4-3-5-16(15)17/h3-8,11-12,21H,9-10H2,1-2H3,(H2,20,22,23)

InChI Key

DIWQOSQDPFLQIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=S)NCCC2=CNC3=CC=CC=C32

solubility

17.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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